molecular formula C15H19NO B12785532 (+)-Pronethalol CAS No. 325-17-7

(+)-Pronethalol

Cat. No.: B12785532
CAS No.: 325-17-7
M. Wt: 229.32 g/mol
InChI Key: HRSANNODOVBCST-OAHLLOKOSA-N
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Description

D-Pronethalol: is a non-selective beta-adrenergic antagonist, also known as a beta-blocker. It was one of the first beta-blockers developed and was initially introduced as a potential treatment for cardiovascular diseases. due to its carcinogenicity in mice, it was never widely used and was eventually superseded by other beta-blockers such as propranolol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Pronethalol involves the reaction of 2-naphthol with isopropylamine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate, which is then reduced to yield D-Pronethalol. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of D-Pronethalol follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for use in research and development .

Chemical Reactions Analysis

Types of Reactions: D-Pronethalol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: D-Pronethalol is used as a reference compound in the study of beta-adrenergic antagonists. It serves as a model compound for understanding the structure-activity relationships of beta-blockers .

Biology: In biological research, D-Pronethalol is used to study the effects of beta-adrenergic antagonists on cellular processes. It has been shown to inhibit the expression of certain genes, such as Sox2, in cell culture models .

Medicine: Although not used clinically due to its carcinogenicity, D-Pronethalol has been studied for its potential therapeutic effects in various animal models. It has shown promise in reversing ventricular arrhythmias and limiting the development of cerebral arteriovenous malformations .

Industry: In the pharmaceutical industry, D-Pronethalol is used as a reference standard for the development and testing of new beta-adrenergic antagonists. It is also used in the synthesis of related compounds for research purposes .

Mechanism of Action

D-Pronethalol exerts its effects by blocking beta-adrenergic receptors, which are involved in the response to adrenaline and noradrenaline. By inhibiting these receptors, D-Pronethalol reduces heart rate, myocardial contractility, and blood pressure. The molecular targets include both beta-1 and beta-2 adrenergic receptors, and the pathways involved include the inhibition of cyclic AMP production and the subsequent reduction in calcium ion influx into cells .

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

325-17-7

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

(1S)-1-naphthalen-2-yl-2-(propan-2-ylamino)ethanol

InChI

InChI=1S/C15H19NO/c1-11(2)16-10-15(17)14-8-7-12-5-3-4-6-13(12)9-14/h3-9,11,15-17H,10H2,1-2H3/t15-/m1/s1

InChI Key

HRSANNODOVBCST-OAHLLOKOSA-N

Isomeric SMILES

CC(C)NC[C@H](C1=CC2=CC=CC=C2C=C1)O

Canonical SMILES

CC(C)NCC(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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